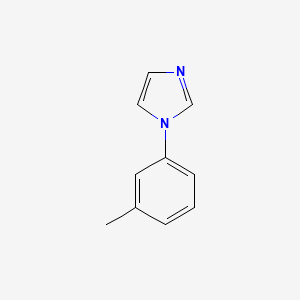

1-(m-Tolyl)imidazole

描述

Significance of Imidazole (B134444) Scaffold in Contemporary Chemical Research

The imidazole ring is a fundamental structural motif found in a vast array of biologically active molecules and functional materials. ijpsjournal.commdpi.com Its significance stems from several key features. The two nitrogen atoms, one pyrrole-like and one pyridine-like, allow the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets like proteins and enzymes. nih.gov This amphoteric nature, combined with its aromaticity and ability to participate in π-π stacking, makes it an exceptionally versatile scaffold in drug design. ijpsjournal.commdpi.com

Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.com The imidazole core is present in essential biomolecules such as the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. This natural prevalence underscores its biocompatibility and importance in biological processes. In materials science, imidazole-based compounds are utilized in the development of ionic liquids and N-heterocyclic carbenes, which are important catalysts in organic synthesis. irost.ir

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONMFQGRYDVJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334277 | |

| Record name | 1-(m-Tolyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25364-43-6 | |

| Record name | 1-(m-Tolyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25364-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 M Tolyl Imidazole and Its Analogs

Catalytic Approaches in 1-(m-Tolyl)imidazole Synthesis

The synthesis of 1-aryl-imidazoles, including this compound, is greatly facilitated by the use of catalysts. Both heterogeneous and homogeneous catalytic systems have been developed, each offering distinct advantages in terms of reactivity, selectivity, and catalyst recyclability.

Heterogeneous Catalysis (e.g., Nano-Silica)

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse. Nano-silica based materials have emerged as effective supports for catalytic species in the synthesis of N-aryl imidazoles.

One notable example involves the use of copper nanoparticles supported on nanosized silica-coated maghemite (CuNPs/MagSilica). conicet.gov.arresearchgate.net This magnetically recoverable nanocatalyst has demonstrated high efficiency in the N-arylation of imidazole (B134444) with various aryl halides under ligand-free conditions. conicet.gov.ar The catalyst is stable in air and can be easily separated using an external magnet, allowing for its reuse in multiple reaction cycles without a significant drop in activity. conicet.gov.arsci-hub.se The reactions are typically carried out in a solvent like DMF with a base such as potassium carbonate. conicet.gov.ar

Another approach utilizes iron(III) supported on nano-silica (FeCl3/SiO2). d-nb.info This catalyst, with an average crystalline size of 30–50 nm, has been successfully employed for the synthesis of benzimidazoles from o-phenylenediamines and aromatic aldehydes. d-nb.info The methodology is characterized by short reaction times, simple work-up procedures, and the ability to recover and reuse the catalyst. d-nb.info Perovskite-type catalysts, such as silica-supported La0.5Pb0.5MnO3 nanoparticles, have also been used for the one-pot, three-component synthesis of substituted imidazoles under solvent-free conditions or in refluxing ethanol. researchgate.net

| Catalyst System | Substrates | Key Features | Ref. |

| CuNPs/MagSilica | Imidazole, Aryl Halides | Magnetically recoverable, Reusable, Ligand-free | conicet.gov.ar, sci-hub.se |

| FeCl3/SiO2 | o-Phenylenediamine, Aromatic Aldehydes | Reusable, Short reaction times, Simple work-up | d-nb.info |

| La0.5Pb0.5MnO3/SiO2 | 1,2-Diketone, Aldehyde, NH4OAc | Reusable perovskite, Solvent-free option | researchgate.net |

| MIL-101(Cr) | Benzil, Aldehyde, NH4OAc | High yields, Short reaction times, Solvent-free | mdpi.com |

Homogeneous Catalysis (e.g., Brønsted Acid, Metal-based)

Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer superior activity and selectivity. Both Brønsted acids and transition metal complexes have been extensively used in the synthesis of this compound and its analogs.

Brønsted Acid Catalysis: Simple organic acids have been shown to be effective catalysts for the multi-component synthesis of 1,2,5-trisubstituted imidazoles. In one study, benzoic acid was used to catalyze the reaction between vinyl azides, aromatic aldehydes, and aromatic amines in toluene. acs.orgorganic-chemistry.org This metal-free approach is lauded for its operational simplicity and high tolerance for various functional groups. acs.orgorganic-chemistry.org Specifically, the synthesis of 2-(4-chlorophenyl)-5-phenyl-1-(m-tolyl)-1H-imidazole was achieved in 72% yield using this method. acs.org Other Brønsted acids like mandelic acid have also been employed as efficient, green organo-catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. acgpubs.org

Metal-based Catalysis: Palladium and copper complexes are the most common homogeneous catalysts for N-arylation reactions. Copper-catalyzed N-arylation of imidazole can proceed under mild conditions, sometimes even without an additional ligand. organic-chemistry.org These reactions exhibit high chemoselectivity and tolerate a range of thermally sensitive functional groups. organic-chemistry.org Palladium-based catalysts, often in the form of Pd/AlO(OH) nanoparticles, have also been used for the synthesis of N-aryl imidazoles from aryl halides and imidazole derivatives under ultrasonic conditions in an eco-friendly water/isopropyl alcohol solvent mixture. biomedres.us A detailed mechanistic study on the palladium-catalyzed direct arylation of imidazoles has indicated that the reaction likely proceeds through imidazole-ligated organo-Pd intermediates rather than phosphine-ligated species. unipi.it

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Ref. |

| Brønsted Acid | Benzoic Acid | Multi-component reaction | Metal-free, High functional group tolerance | acs.org, organic-chemistry.org |

| Brønsted Acid | Mandelic Acid | Multi-component reaction | Solvent-free, Green organo-catalyst | acgpubs.org |

| Metal-based | Copper(I) Oxide | N-arylation | Heterogeneous, Base-free conditions | organic-chemistry.org |

| Metal-based | Pd/AlO(OH) NPs | N-arylation | Ultrasonic conditions, Reusable | biomedres.us |

| Metal-based | p-Toluenesulfonic acid | Multi-component reaction | Microwave-assisted, Good yields | nih.gov |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. academie-sciences.fr This approach is particularly valuable for building the substituted imidazole core.

A common MCR for synthesizing 1,2,4,5-tetrasubstituted imidazoles involves the one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine (such as m-toluidine), and ammonium (B1175870) acetate (B1210297). nih.govnih.govrsc.org This strategy allows for the direct incorporation of the m-tolyl group at the N-1 position of the imidazole ring. Various catalysts, including p-toluenesulfonic acid under microwave irradiation, have been used to promote these reactions, affording the desired products in moderate to good yields. nih.gov

Another powerful MCR involves the Brønsted acid-catalyzed reaction of vinyl azides, aromatic aldehydes, and aromatic amines. acs.orgorganic-chemistry.org This method provides a facile route to 1,2,5-trisubstituted imidazoles. For instance, reacting (1-azidovinyl)benzene, m-toluidine, and an appropriate aldehyde in the presence of benzoic acid leads to the formation of this compound derivatives. acs.org This approach avoids the use of metal catalysts and generates minimal toxic waste. acs.orgorganic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. Key strategies include the use of solvent-free reaction conditions and alternative energy sources like ultrasonic irradiation.

Solvent-free Synthesis: Conducting reactions without a solvent minimizes waste and can sometimes enhance reaction rates. The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles has been successfully achieved under solvent-free conditions, often with the aid of a heterogeneous catalyst or microwave irradiation. mdpi.comacgpubs.orgorganic-chemistry.org For example, a chromium-based metal-organic framework (MIL-101) has been used to catalyze the three-component synthesis of imidazoles under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com

Ultrasonic Irradiation: Sonochemistry has emerged as a valuable green technique in organic synthesis. mdpi.com Ultrasound can accelerate reactions, improve yields, and enable reactions to occur under milder conditions. mdpi.comnih.gov The synthesis of various imidazole derivatives has been effectively promoted by ultrasonic irradiation. academie-sciences.frmdpi.comnih.govgrowingscience.com For instance, 1,2,4,5-tetrasubstituted imidazoles have been prepared in high yields and short reaction times via a four-component condensation under ultrasonic irradiation using nanocrystalline magnesium aluminate as a catalyst. nih.govmdpi.com Similarly, the synthesis of N-aryl imidazoles using a Pd/AlO(OH) nanoparticle catalyst was successfully carried out under ultrasonic conditions. biomedres.us

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of the imidazole ring in multi-component reactions is generally believed to proceed through a series of condensation and cyclization steps.

In the widely used four-component synthesis of tetrasubstituted imidazoles, the reaction is thought to be initiated by the condensation of the aldehyde and ammonium acetate to form an intermediate, which then reacts with the 1,2-diketone. The primary amine (e.g., m-toluidine) is then incorporated, followed by cyclization and aromatization to yield the final imidazole product. A proposed mechanism for the p-toluenesulfonic acid-catalyzed reaction involves the formation of an imine from the aldehyde and the primary amine, which then participates in the cyclization cascade. nih.gov

In the Brønsted acid-catalyzed MCR of vinyl azides, aldehydes, and amines, the proposed mechanism starts with the acid-catalyzed formation of an imine from the aldehyde and the amine. organic-chemistry.org Concurrently, the vinyl azide (B81097) can rearrange to a 2H-azirine intermediate. A subsequent [3+2] cycloaddition-type reaction between the imine and the 2H-azirine, followed by aromatization, leads to the 1,2,5-trisubstituted imidazole. organic-chemistry.org

Mechanistic studies on the copper-catalyzed decarboxylative coupling of carboxylic acids, imidamides, and nitroalkanes suggest a pathway involving the oxidative decarboxylation of the carboxylic acid to an aldehyde, followed by condensation with the imidamide to form an imine. Subsequent steps include a 5-exo-trig cyclization and β-hydride elimination to afford the imidazole product. rsc.org

Advanced Spectroscopic and Computational Characterization of 1 M Tolyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. emerypharma.com For imidazole (B134444) derivatives, ¹H and ¹³C NMR spectroscopy, often complemented by two-dimensional techniques like COSY, HMQC, and HMBC, provides unambiguous assignment of proton and carbon signals, confirming the molecular framework. idsi.mdipb.pt

In the case of 1-(m-tolyl)imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the imidazole ring and the tolyl group. The imidazole protons typically appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the tolyl substituent. The tolyl group would exhibit signals for the aromatic protons and a characteristic singlet for the methyl group protons. libretexts.orgmdpi.com The relative integration of these signals would confirm the proton count in different parts of the molecule.

The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The carbon atoms of the imidazole ring and the tolyl group would resonate at characteristic chemical shifts. For instance, in related imidazole derivatives, the C2 carbon of the imidazole ring often appears at a distinct downfield position. mdpi.com DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts, which often show good correlation with experimental data, aiding in the precise assignment of the observed signals. acs.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This table is illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H2 | 7.8 - 8.2 | - |

| Imidazole H4 | 7.1 - 7.4 | - |

| Imidazole H5 | 7.0 - 7.3 | - |

| Tolyl Aromatic H | 7.0 - 7.5 | - |

| Tolyl CH₃ | 2.3 - 2.5 | - |

| Imidazole C2 | - | 135 - 140 |

| Imidazole C4 | - | 125 - 130 |

| Imidazole C5 | - | 115 - 120 |

| Tolyl Aromatic C | - | 120 - 140 |

| Tolyl CH₃ | - | 20 - 22 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) in Molecular Analysis

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings (tolyl and imidazole).

C=C and C=N stretching vibrations within the aromatic rings.

In-plane and out-of-plane C-H bending vibrations.

Vibrations associated with the methyl group of the tolyl substituent.

For example, in studies of similar imidazole derivatives, C=N and C-N stretching vibrations have been identified in the FT-IR and Raman spectra. rasayanjournal.co.in The vibrational wavenumbers and intensities can be calculated using DFT methods, and these theoretical spectra often show good agreement with the experimental data, allowing for a detailed understanding of the molecule's vibrational behavior. researchgate.net

Table 2: Key Vibrational Frequencies for Imidazole Derivatives (Illustrative) (Note: This table is illustrative and based on general knowledge of similar compounds. Actual experimental values for this compound may vary.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 |

| C=N Stretch (Imidazole) | 1680 - 1620 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1400 - 1300 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arabjchem.org For this compound, with a molecular formula of C₁₀H₁₀N₂, the expected monoisotopic mass is approximately 158.08 g/mol . epa.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. nih.gov Fragmentation patterns, which result from the breakdown of the molecular ion, can provide further structural information. For instance, the loss of the tolyl group or fragments from the imidazole ring could lead to characteristic fragment ions. vulcanchem.com The accurate mass measurement provided by high-resolution mass spectrometry can unequivocally confirm the molecular formula of the compound. scirp.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.gov While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar substituted imidazoles offer valuable insights.

For example, the crystal structure of 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole reveals that the imidazole ring is essentially planar. iucr.org The dihedral angles between the imidazole ring and the attached aromatic rings are significant, indicating a non-coplanar arrangement. iucr.org In the solid state, intermolecular interactions, such as C-H···N hydrogen bonds, can play a crucial role in stabilizing the crystal packing. iucr.org It is expected that this compound would adopt a similar non-planar conformation, with the tolyl group twisted relative to the imidazole ring. The precise bond lengths and angles would be determined by the electronic and steric effects of the substituents. scispace.comzenodo.org

Table 3: Illustrative Crystallographic Parameters for a Tolyl-Imidazole Derivative (Based on data for 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole) iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Imidazole - Tolyl) | 68.91 (8)° |

| Dihedral Angle (Imidazole - Phenyl) | 20.43 (9)° |

| Dihedral Angle (Tolyl - Phenyl) | 73.62 (8)° |

Quantum Chemical Investigations of this compound

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules like this compound. researchgate.netindianchemicalsociety.comnih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. ahievran.edu.trrasayanjournal.co.innih.gov

The optimized geometry from DFT calculations provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. mdpi.com Furthermore, DFT is used to calculate the energies of molecular orbitals, which is crucial for understanding the molecule's reactivity and electronic transitions. indianchemicalsociety.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.ukrsc.org The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, acting as the electron donor. malayajournal.org Conversely, the LUMO represents the electron-accepting region. malayajournal.org The HOMO-LUMO energy gap provides an estimate of the energy required for electronic excitation. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic transitions. nih.govmalayajournal.org DFT calculations are the primary method for determining the energies and spatial distributions of the HOMO and LUMO for molecules like this compound. ahievran.edu.trresearchgate.net

Table 4: Illustrative HOMO-LUMO Energies and Gap for an Imidazole Derivative (Based on data for 1-(4-methoxyphenyl)-1H-imidazole) ahievran.edu.tr

| Parameter | Energy (eV) |

| HOMO Energy | -6.27 |

| LUMO Energy | -1.00 |

| HOMO-LUMO Gap | 5.27 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.dersc.org It provides a guide for assessing a molecule's reactivity towards charged reactants by identifying the electron-rich and electron-poor regions. uni-muenchen.deuni-muenchen.de The MEP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electron cloud, allowing for the prediction of sites for both electrophilic and nucleophilic attack. uni-muenchen.deuni-muenchen.de

The MEP map is visualized by projecting the electrostatic potential values onto the molecule's electron density surface. uni-muenchen.de A standard color-coding scheme is employed to represent the different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are the most likely sites for electrophilic attack. rsc.org

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack. rsc.org

Green: Represents regions of intermediate or near-zero potential. rsc.org

Other colors, such as yellow and orange, represent varying degrees of intermediate potential between the red and green extremes.

For this compound, the MEP analysis highlights distinct regions of reactivity. The imidazole ring, containing two nitrogen atoms, is the primary center for chemical interactions. Computational studies on imidazole and its derivatives consistently show that the sp2-hybridized nitrogen atom (N-3) is the most electron-rich part of the molecule. uni-muenchen.derasayanjournal.co.in This region, depicted in deep red on an MEP map, has the most negative potential and is therefore the primary site for electrophilic attack and protonation. uni-muenchen.deuni-muenchen.de

The following table summarizes the predicted reactive sites of this compound based on MEP analysis principles.

Interactive Data Table: MEP Analysis of this compound

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

| Imidazole Ring (N-3 Atom) | Deep Red | Most Negative | Site for Electrophilic Attack |

| Imidazole Ring (N-1 Atom) | Orange/Yellow | Negative | Secondary site for electrophilic interaction |

| Imidazole & Tolyl Rings (H atoms) | Blue | Positive | Site for Nucleophilic Attack |

| Carbon atoms of aromatic rings | Green | Near-Zero/Neutral | Low reactivity |

Applications of 1 M Tolyl Imidazole in Medicinal Chemistry and Biological Systems

Mechanistic Basis of Antimicrobial Activity

Derivatives of the imidazole (B134444) class have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, antitubercular, and antiparasitic actions. ajrconline.orgscispace.com The mechanisms underlying these effects are diverse and often target fundamental cellular processes of the respective pathogens.

Antibacterial Mechanisms

The antibacterial action of imidazole derivatives is multifaceted, with evidence suggesting interference with critical bacterial processes. nih.govnano-ntp.com One of the primary mechanisms involves the disruption of bacterial cell wall synthesis, a process essential for maintaining cellular integrity. nih.govnano-ntp.com By inhibiting key enzymes involved in this pathway, these compounds can lead to a weakened cell wall, ultimately resulting in cell lysis and death.

Another significant mode of action is the interference with DNA replication. nih.gov Some imidazole compounds have been shown to interact with bacterial DNA or inhibit enzymes crucial for the replication process, thereby preventing the propagation of genetic material and halting bacterial growth. nih.govnih.gov Furthermore, disruption of the cell membrane is another reported mechanism, leading to increased permeability and leakage of essential intracellular components. nih.govnano-ntp.com

Research has also pointed towards the inhibition of protein synthesis as a potential antibacterial strategy for some imidazole derivatives. mdpi.com By targeting bacterial ribosomes, these compounds can disrupt the translation process, leading to the cessation of essential protein production and subsequent cell death. actanaturae.ru

Table 1: Investigated Antibacterial Mechanisms of Imidazole Derivatives

| Mechanism of Action | Bacterial Process Targeted | References |

|---|---|---|

| Inhibition of Cell Wall Synthesis | Peptidoglycan biosynthesis | nih.govnano-ntp.com |

| Interference with DNA Replication | DNA gyrase, topoisomerase | nih.govnih.gov |

| Disruption of Cell Membrane | Membrane potential and permeability | nih.govnano-ntp.com |

| Inhibition of Protein Synthesis | Ribosomal function | mdpi.comactanaturae.ru |

Antifungal Mechanisms

The antifungal activity of imidazole derivatives is well-established, with a primary mechanism centered on the disruption of fungal cell membrane integrity. ebsco.comnih.gov These compounds act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the cytochrome P450 system in fungi. ebsco.comcabidigitallibrary.orgnih.gov This enzyme is responsible for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. ebsco.com

The inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and permeability of the fungal cell membrane. ebsco.comnih.gov This disruption of the membrane's structure and function ultimately results in the leakage of essential cellular contents and fungal cell death. ebsco.com Some studies also suggest that imidazole derivatives can affect the synthesis of triglycerides and phospholipids (B1166683) and induce oxidative stress through the accumulation of hydrogen peroxide, contributing to cellular damage. nih.gov

Table 2: Primary Antifungal Mechanism of Imidazole Derivatives

| Enzyme Targeted | Metabolic Pathway Affected | Consequence | References |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Disruption of fungal cell membrane integrity, accumulation of toxic sterols. | ebsco.comcabidigitallibrary.orgnih.gov |

Antitubercular and Antiparasitic Actions

The imidazole scaffold has been identified as a promising framework for the development of agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. biomedpharmajournal.orgjchemrev.com One of the key mechanisms of action for certain imidazole derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an enzyme essential for the biosynthesis of the mycobacterial cell wall. ajrconline.org Other studies have explored the potential of metal complexes of imidazole derivatives, suggesting that coordination with metals can enhance their antitubercular activity. ajrconline.org

In the realm of antiparasitic agents, imidazole derivatives have shown activity against various parasites, including Trypanosoma cruzi and Toxoplasma gondii. nih.govrsc.org While the precise mechanisms can vary, they often involve targeting essential parasitic enzymes or disrupting critical cellular processes. For instance, some imidazole compounds have demonstrated selective activity against parasitic targets with minimal toxicity to host cells. nih.gov

Antiviral (e.g., Anti-HIV) Mechanisms

Imidazole derivatives have been investigated for their potential as antiviral agents, including against the Human Immunodeficiency Virus (HIV). ijnrd.orgjchemrev.com The mechanisms of action in this context are diverse. One reported strategy involves the inhibition of key viral enzymes necessary for replication, such as reverse transcriptase. ijnrd.orgnih.gov By binding to and inhibiting these enzymes, the compounds can halt the viral life cycle.

Another approach involves targeting the interaction between viral and host proteins. For example, certain imidazole derivatives have been developed to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, which is crucial for the integration of the viral genome into the host cell's DNA. jchemrev.com Some imidazole-thioacetanilide derivatives have also shown potent anti-HIV-1 activity, suggesting they may act as non-nucleoside reverse transcriptase inhibitors. ijpsjournal.com

Molecular Mechanisms of Anticancer Activity

The imidazole core is present in several established anticancer drugs, and ongoing research continues to explore the potential of novel imidazole derivatives in oncology. ijsrtjournal.comijprajournal.com The anticancer mechanisms of these compounds are varied and often involve targeting pathways that are fundamental to cancer cell growth and survival. ijsrtjournal.com

Inhibition of Cellular Proliferation

A primary mechanism by which imidazole derivatives exert their anticancer effects is through the inhibition of cellular proliferation. nih.govjst.go.jp This can be achieved through various means, including the disruption of microtubule dynamics. nih.gov Microtubules are essential for cell division, and compounds that interfere with their polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). rsc.orgsci-hub.se

Furthermore, imidazole-based compounds have been designed as inhibitors of various protein kinases that are often dysregulated in cancer. ijsrtjournal.com These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By inhibiting these enzymes, such as those in the Raf/Mek/Erk pathway, these compounds can effectively block the signals that drive tumor growth. jst.go.jp Some imidazole derivatives have also been developed as dual inhibitors, targeting multiple pathways simultaneously, such as Raf kinases and histone deacetylases (HDACs), to achieve a more potent anticancer effect. jst.go.jp

Table 3: Mechanisms of Anticancer Cellular Proliferation Inhibition by Imidazole Derivatives

| Molecular Target/Process | Effect on Cancer Cells | References |

|---|---|---|

| Tubulin/Microtubules | Disruption of microtubule dynamics, G2/M cell cycle arrest, induction of apoptosis. | nih.govrsc.orgsci-hub.se |

| Protein Kinases (e.g., Raf) | Inhibition of signaling pathways controlling cell growth and survival. | ijsrtjournal.comjst.go.jp |

| Histone Deacetylases (HDACs) | Alteration of gene expression, induction of apoptosis. | jst.go.jp |

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their therapeutic effects. Research into 1-(m-Tolyl)imidazole and its derivatives has revealed their potential to trigger this cellular suicide pathway in cancer cells.

One area of investigation involves imidazole-chalcone derivatives. Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase at lower concentrations. sci-hub.se As the concentration increases, there is a notable increase in the population of cells in the subG1 phase, which is indicative of apoptosis. sci-hub.se For instance, treatment of A549 lung cancer cells with specific imidazole-chalcone derivatives led to a significant accumulation of apoptotic cells. sci-hub.se

Another study focused on 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole (BZML), a multi-targeted anticancer agent. nih.gov This compound was found to induce apoptosis in colorectal cancer (CRC) cells through a time-dependent, ROS-mediated mitochondrial pathway. nih.gov By targeting both tubulin polymerization and DNA, BZML causes cell cycle arrest at the G2/M phase and DNA damage, ultimately leading to apoptosis. nih.gov

Furthermore, research on imidazo[4,5-b]phenazine derivatives has demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. ekb.eg One particular derivative was effective in arresting the cell cycle at the G2/M phase, subsequently leading to apoptosis. ekb.eg Similarly, novel 1,2,4-oxadiazole/quinazoline-4-one hybrids have been shown to induce apoptosis. One such compound caused cell cycle arrest at the G2/M phase in A-549 cells and enhanced the levels of active caspases-3, 8, and 9, along with cytochrome c and Bax, while downregulating the anti-apoptotic protein Bcl-2. frontiersin.org

These findings highlight the pro-apoptotic potential of various imidazole-containing scaffolds, suggesting that targeting apoptosis induction is a viable strategy in the development of new anticancer therapies based on the this compound structure.

Enzyme Target Interactions (e.g., Topoisomerase IIα inhibition)

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication, transcription, and repair. mdpi.com Their dysregulation is often linked to cancer, making them a prime target for anticancer drugs. mdpi.com this compound derivatives have been investigated for their ability to interact with and inhibit these enzymes, particularly topoisomerase IIα (Topo IIα).

Topo IIα is involved in cell division, and its inhibition can lead to cell death. indianchemicalsociety.com Inhibitors of this enzyme are broadly classified into two categories: topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, and catalytic inhibitors, which block the enzyme's catalytic activity without causing DNA breaks. ekb.egmdpi.com

Research has shown that certain imidazo[4,5-b]phenazine derivatives display potent inhibitory activity against Topo IIα, with some compounds showing comparable potency to the clinical drug etoposide. ekb.eg Molecular docking simulations suggest that these compounds may act as topoisomerase poisons, stacking between DNA base pairs and stabilizing the topoisomerase/DNA cleavage complex. ekb.eg

In contrast, some benzimidazole-containing derivatives have been identified as Topo II catalytic inhibitors. mdpi.com These compounds are believed to work by blocking the ATP binding site of the enzyme, thereby interfering with its catalytic activity. mdpi.com

The development of dual inhibitors that target both Topoisomerase I and II is also an active area of research. indianchemicalsociety.com Certain imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as dual inhibitors of human topoisomerases, demonstrating anticancer potential in various cancer cell lines. indianchemicalsociety.com

These findings underscore the potential of this compound-based compounds as topoisomerase inhibitors, with different derivatives exhibiting distinct mechanisms of action. This versatility allows for the design of targeted therapies that can exploit the specific vulnerabilities of different cancer types.

Other Pharmacological Research Directions (Mechanism-oriented)

Beyond their applications in oncology, derivatives of this compound are being explored for a range of other pharmacological activities. The versatile nature of the imidazole ring allows for the synthesis of compounds with diverse therapeutic potentials. ijpsjournal.comajrconline.orgajrconline.orgjchemrev.com

Analgesic and Anti-inflammatory Pathways

The imidazole nucleus is a structural feature of several anti-inflammatory drugs, and research has focused on developing new imidazole-based compounds with analgesic and anti-inflammatory properties. nih.govresearchgate.net The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. ijpsjournal.com

Studies on di- and tri-substituted imidazole derivatives have identified compounds with significant anti-inflammatory activity, comparable to standard drugs like diclofenac. nih.govresearchgate.net For example, certain 1,2,4-oxadiazole-based derivatives linked to a triaryl-imidazole moiety have shown potent anti-inflammatory effects. frontiersin.org Molecular docking studies have helped to elucidate the binding of these compounds to the active site of COX-2, providing a basis for the rational design of more effective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antidiabetic Research

The imidazole scaffold has also been investigated for its potential in developing new antidiabetic agents. ajrconline.org One of the primary targets in this area is the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control postprandial hyperglycemia.

Research on imidazopyridine-based thiazole (B1198619) derivatives has identified compounds with significant α-glucosidase inhibitory activity. mdpi.com Structure-activity relationship (SAR) studies have provided insights into the structural features that contribute to this activity, such as the presence of specific substituents on the aryl part of the molecule. mdpi.com For instance, some sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase. rsc.org

Anticonvulsant and Anti-neuropathic Studies

Arylalkyl imidazole compounds have been a focus of research for their anticonvulsant properties. google.comepa.gov These compounds are structurally distinct from many existing antiepileptic drugs and have shown potent activity in preclinical models of epilepsy. epa.govnih.gov The proposed mechanism for some of these compounds involves the inhibition of cytochrome P-450, which can affect the metabolism of other drugs. epa.gov

The use of anticonvulsants for the treatment of neuropathic pain has a strong rationale due to the similarities in the underlying pathophysiology of epilepsy and neuropathic pain. nih.gov While research on the direct application of this compound for neuropathic pain is still emerging, the proven anticonvulsant activity of related imidazole derivatives suggests a promising avenue for future investigation. google.comnih.gov

Molecular Docking and Computer-Aided Drug Design Principles

Molecular docking is a powerful computational tool used in drug discovery to predict the binding orientation of a small molecule (ligand) to a larger molecule, such as a protein (receptor). researchgate.netarabjchem.org This technique is instrumental in understanding drug-receptor interactions and in the rational design of new therapeutic agents based on the this compound scaffold. researchgate.netarabjchem.orgtjnpr.org

In the context of the pharmacological applications discussed, molecular docking has been extensively used to:

Elucidate Binding Modes: Docking studies have provided detailed insights into how this compound derivatives interact with their biological targets. For example, in the case of COX-2 inhibitors, docking has revealed key interactions with the active site of the enzyme, explaining the observed anti-inflammatory activity. nih.gov Similarly, for topoisomerase inhibitors, docking has helped to visualize how these compounds bind to the enzyme-DNA complex. ekb.eg

Guide Lead Optimization: By predicting the binding affinity and orientation of different derivatives, molecular docking helps in identifying which modifications to the lead compound are likely to improve its activity. nih.gov This allows for a more focused and efficient synthetic effort.

Identify New Targets: Docking can be used to screen libraries of compounds against various biological targets, potentially identifying new therapeutic applications for existing molecules.

Understand Structure-Activity Relationships (SAR): The results from molecular docking studies, when combined with experimental data, can provide a deeper understanding of the SAR of a series of compounds. mdpi.com This knowledge is crucial for designing more potent and selective drugs.

The use of molecular docking and other computer-aided drug design (CADD) techniques is an integral part of modern drug discovery. researchgate.net For this compound and its derivatives, these computational approaches are accelerating the development of new drugs for a wide range of diseases.

Coordination Chemistry and Organometallic Applications of 1 M Tolyl Imidazole

Ligand Design and Coordination Modes in Metal Complexes

The imidazole (B134444) ring is a fundamental building block in coordination chemistry, largely due to the donor properties of its sp²-hybridized iminic nitrogen atom (N3). mdpi.comnih.gov In 1-(m-Tolyl)imidazole, the substitution at the N1 position precludes it from acting as a bridging ligand between two metal centers via its nitrogen atoms, a common mode for unsubstituted imidazole. Consequently, this compound is expected to function primarily as a monodentate ligand, coordinating to a metal center through its N3 atom. jocpr.com

The design of ligands incorporating the this compound moiety would be influenced by the steric and electronic properties of the tolyl group. The meta-position of the methyl group on the phenyl ring provides a moderate steric profile compared to the ortho-isomer, which could influence the geometry and stability of the resulting metal complexes. The electron-donating nature of the methyl group can subtly modulate the electron density on the imidazole ring, affecting the ligand's donor strength. While general principles suggest its utility as a monodentate N-donor ligand, specific studies detailing the design and coordination behavior of this compound in a wide range of metal complexes are not extensively documented in the reviewed literature. cymitquimica.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-substituted imidazole ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. ajol.infoajrconline.org For this compound, a general synthetic route would involve combining it with a metal precursor, such as a metal halide or acetate (B1210297), in a solvent like ethanol, methanol, or acetonitrile. The resulting complexes would precipitate from the solution or be isolated after solvent evaporation.

While specific synthesis reports for complexes of this compound are scarce, research on analogous compounds provides a template for potential methods. For instance, manganese(II) and zinc(II) complexes of a related ligand, 1-ethyl-2-(p-tolylazo)imidazole, were synthesized by reacting the respective metal acetate with the ligand and sodium isocyanate in methanol. tandfonline.com

Characterization of such complexes would rely on standard analytical techniques:

FT-IR Spectroscopy: To confirm the coordination of the imidazole ring to the metal, evidenced by shifts in the C=N and ring stretching vibrations. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand's structure within the complex in the case of diamagnetic metal centers like Zn(II) or Cd(II). derpharmachemica.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry. ajol.info

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. mdpi.comtandfonline.com

Elemental Analysis: To confirm the empirical formula and the metal-to-ligand stoichiometry of the newly synthesized complex. jocpr.comderpharmachemica.com

Despite these established methods, detailed reports on their application to synthesize and characterize complexes of this compound specifically are not prominent in the available scientific literature.

Catalytic Applications in Organic Transformations

Metal complexes containing imidazole-based ligands are widely investigated as catalysts in various organic transformations, including cross-coupling reactions, oxidation, and polymerization. rsc.orgresearchgate.netrsc.org The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic process. Palladium complexes with imidazole ligands, for example, have shown high efficacy in Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net

While the structural features of this compound make it a potential candidate for use as a ligand in catalysis, specific studies demonstrating the catalytic activity of its metal complexes in organic transformations are not well-documented. A study on the Brønsted acid-catalyzed, multicomponent synthesis of various trisubstituted imidazoles reported the successful synthesis of 2-(4-Chlorophenyl)-5-phenyl-1-(m-tolyl)-1H-imidazole, but its application as a ligand in catalysis was not explored. acs.org The general utility of imidazole derivatives in catalysis is established, but research has yet to specifically focus on the catalytic potential of this compound complexes. researchgate.net

Corrosion Inhibition Studies and Mechanisms of Adsorption on Metal Surfaces

Imidazole derivatives are a well-known class of organic corrosion inhibitors for various metals and alloys in acidic environments. peacta.org Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. tandfonline.comresearchgate.net This adsorption occurs through the heteroatoms (nitrogen), which act as active centers, and the π-electrons of the aromatic ring. nih.gov

The mechanism of inhibition generally involves the displacement of water molecules from the metal surface and the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal. peacta.orgnih.gov The process can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation). The mode of adsorption is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir isotherm, which is frequently indicative of chemisorption. tandfonline.comtpcj.org

While no specific studies on the corrosion inhibition performance of this compound were found, extensive research on similar structures confirms the potential of this class of compounds. For example, the related compound 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) has been studied as a corrosion inhibitor for mild steel in a 0.5 M H₂SO₄ solution. nih.gov The findings from that study are summarized below to illustrate the typical performance of a tolyl-substituted imidazole. It must be emphasized that this data is for a different, though related, compound, and the performance of this compound may vary.

Table 1: Corrosion Inhibition Efficiency of a Related Compound, 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃), on Mild Steel in 0.5 M H₂SO₄

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |

|---|---|---|

| 0 (Blank) | 29.53 | - |

| 10⁻⁶ | 17.01 | 42.4 |

| 10⁻⁵ | 9.13 | 69.1 |

| 10⁻⁴ | 4.31 | 85.4 |

| 10⁻³ | 2.39 | 91.9 |

Data sourced from a study on 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole. nih.gov

The study on the p-tolyl isomer indicated that it acts as a mixed-type inhibitor and that its adsorption on the mild steel surface follows the Langmuir adsorption isotherm, suggesting a strong, chemisorption-based interaction. nih.gov It is plausible that this compound would function via a similar mechanism, adsorbing onto metal surfaces through its nitrogen heteroatoms and π-system, but dedicated experimental verification is required.

Advanced Applications in Materials Science

Development of Chemosensors and Fluorescent Probes

Imidazole (B134444) derivatives are widely recognized for their significant analytical applications stemming from their fluorescence and chemiluminescence properties. researchgate.net They form the basis for highly sensitive fluorescent probes designed for the selective detection of various ions and molecules. researchgate.netresearchgate.net

A notable application of a 1-(m-tolyl)imidazole derivative is in the creation of chemosensors for ferric ions (Fe³⁺). Iron is a crucial trace element in biological systems, and its detection is of significant interest. researchgate.netnih.gov

Researchers have designed and synthesized the compound 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol (DMTP) as an efficient and selective fluorescent sensor for Fe³⁺. researchgate.net The sensing mechanism of DMTP relies on fluorescence quenching. In the absence of Fe³⁺, the DMTP molecule exhibits fluorescence. However, upon the addition of Fe³⁺ ions, a dramatic quenching of this fluorescence is observed. researchgate.net This "turn-off" response is highly selective for Fe³⁺. Studies have shown that other common cations, such as Ca²⁺, Al³⁺, K⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mg²⁺, have a negligible effect on the fluorescence intensity of DMTP, highlighting its specificity. researchgate.net The interaction between the sensor and the metal ion is a complexation event, where the ion binds to the sensor molecule, leading to the observed change in fluorescence. researchgate.netmdpi.com

Table 1: Fe³⁺ Sensing Properties of DMTP

| Feature | Observation | Source |

|---|---|---|

| Analyte | Fe³⁺ (Ferric ion) | researchgate.net |

| Sensing Mechanism | Fluorescence Quenching ("Turn-Off") | researchgate.net |

| Selectivity | High selectivity over other cations (Ca²⁺, Al³⁺, K⁺, etc.) | researchgate.net |

| Binding Stoichiometry | 1:1 complex formation is often observed in similar systems. | researchgate.net |

While the broader class of imidazole-based fluorophores has been investigated for use as pH and viscosity probes, specific research detailing the application of this compound or its direct derivatives for these purposes is not extensively documented in current literature. researchgate.netmdpi.com The principle behind such sensors often involves mechanisms like twisted intramolecular charge transfer (TICT), where changes in environmental viscosity or pH affect the molecule's ability to rotate internally, thus altering its fluorescence emission. mdpi.com

Metal Ion Sensing Mechanisms (e.g., Fe³⁺)

Optoelectronic Materials Applications

The inherent electronic characteristics of the imidazole ring, possessing both electron-donating and electron-accepting nitrogen atoms, make it a valuable component in materials for optoelectronics. researchgate.net This unique bipolar configuration facilitates intramolecular charge transfer (ICT), a crucial process for creating materials with useful optical and electronic properties. researchgate.net

Imidazole derivatives are integral to the design of push-pull systems that function as charge-transfer (CT) chromophores. beilstein-journals.orgnih.gov In these molecules, an electron-donor (D) group and an electron-acceptor (A) group are connected by a π-conjugated system (the imidazole ring). This D-π-A arrangement enables efficient ICT, leading to materials with significant linear and nonlinear optical properties. beilstein-journals.org The this compound structure can serve as a donor or as part of the π-conjugated backbone in such chromophores. nih.gov The properties of these chromophores, including their absorption and emission wavelengths, can be tuned by modifying the structure, such as extending the π-linker or changing the donor/acceptor groups. nih.gov

The versatility of imidazole-based compounds extends to their use in organic light-emitting diodes (OLEDs) and solar energy applications. researchgate.net In OLEDs, substituted imidazoles can function as electron transport materials, hole transport materials, or as fluorescent emitters in the emissive layer. researchgate.net Their rigid structure and the ease with which their π-electron delocalization can be modified lead to good thermal stability and high emission efficiencies. researchgate.net

In the realm of solar energy conversion, imidazole derivatives are used as components in dye-sensitized solar cells (DSSCs). researchgate.net For instance, imidazole derivatives can act as the electron donor part of organic dyes that absorb sunlight. researchgate.net While specific applications of this compound in commercial OLEDs or solar cells are not detailed, its structural motifs are representative of the classes of compounds explored for these technologies. arxiv.orgnih.govyoutube.com

Table 2: Potential Optoelectronic Roles of Imidazole Derivatives

| Application | Function of Imidazole Moiety | Key Property | Source |

|---|---|---|---|

| Charge-Transfer Materials | Donor, Acceptor, or π-linker | Intramolecular Charge Transfer (ICT) | researchgate.netbeilstein-journals.org |

| OLEDs | Emitter, Electron/Hole Transport Layer | High Emission Efficiency, Thermal Stability | researchgate.net |

| Solar Energy Conversion | Donor unit in organic dyes | Broad Absorption, Efficient Charge Separation | researchgate.netresearchgate.net |

Charge-Transfer Chromophores and Fluorophores

Framework Materials (e.g., Zeolite Imidazole Frameworks - ZIFs)

Zeolitic imidazolate frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that are structurally similar to traditional aluminosilicate (B74896) zeolites. wikipedia.orgresearchgate.net These frameworks are constructed from tetrahedrally coordinated metal ions (commonly Zn²⁺ or Co²⁺) linked by imidazolate bridges. researchgate.netzhilingzheng.com The metal-imidazole-metal angle in ZIFs is approximately 145°, which is very similar to the Si-O-Si angle in zeolites, allowing them to form zeolite-like topologies. zhilingzheng.com

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. The selectivity and stability of these complexes are governed by principles such as molecular recognition, which relies on the complementary size, shape, and electronic properties of the host and guest.

For a molecule like this compound, its potential role in host-guest chemistry would be dictated by the characteristics of its constituent parts: the imidazole ring and the m-tolyl group.

Imidazole Ring: The imidazole ring possesses both a hydrogen-bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom), allowing it to form specific directional interactions. chemicalbook.com Its aromatic nature also enables it to participate in π-π stacking interactions with other aromatic systems.

While no specific studies detailing this compound as a guest are available, it could theoretically form inclusion complexes with various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils, which are known to encapsulate aromatic guests. The binding affinity in such a hypothetical scenario would depend on the match between the guest's dimensions and the host's cavity size.

Table 1: Hypothetical Host-Guest Interactions for this compound This table is illustrative and based on the general principles of host-guest chemistry, as specific experimental data for this compound is not available.

| Host Type | Potential Driving Interactions | Guest Moiety Involved |

|---|---|---|

| Cyclodextrins | Hydrophobic interactions, Van der Waals forces | m-Tolyl group |

| Calixarenes | π-π stacking, CH-π interactions | Imidazole and m-tolyl rings |

Gas Separation and Sorption

The application of imidazole derivatives in gas separation and sorption is most prominently seen in the formation of metal-organic frameworks (MOFs), particularly Zeolitic Imidazolate Frameworks (ZIFs). In these materials, imidazole-based linkers connect metal ions to create a porous, crystalline structure. The size and chemical nature of the pores determine which gas molecules can be selectively adsorbed or allowed to pass through, forming the basis of a separation membrane.

The suitability of a potential linker like this compound for creating such frameworks would depend on its ability to coordinate with metal centers and the resulting porosity of the framework. The presence of the m-tolyl group would significantly influence the pore dimensions and the chemical environment within the pores, which in turn affects the selectivity for different gases. For instance, the hydrophobicity of the tolyl group might enhance selectivity for non-polar gases.

While specific data on gas sorption using materials derived from this compound is unavailable, the performance of such a hypothetical material can be compared to established ZIFs. The selectivity for a gas pair like CO₂/CH₄ is a key performance metric, driven by differences in the kinetic diameter and polarizability of the gas molecules.

Table 2: Comparison of Kinetic Diameters of Common Gases This data is provided for context on gas separation principles.

| Gas Molecule | Kinetic Diameter (Å) |

|---|---|

| Carbon Dioxide (CO₂) | 3.3 |

| Methane (CH₄) | 3.8 |

| Nitrogen (N₂) | 3.64 |

In a hypothetical framework made from this compound, the pore size engineered by the bulky tolyl group would be critical in differentiating between gases with different kinetic diameters. Furthermore, the electronic properties of the imidazole ring could create specific interaction sites for polarizable gases like CO₂. However, without experimental synthesis and characterization, its performance remains speculative.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(m-Tolyl)imidazole derivatives?

- Answer: The synthesis of this compound derivatives often involves Pd-catalyzed cross-coupling reactions, microwave-assisted protocols, and ionic liquid-catalyzed pathways. For example, Pd-catalyzed regioselective C–H functionalization enables efficient coupling of imidazole cores with aryl halides (e.g., bromobenzotrifluoride or bromonaphthalene), achieving yields >90% after flash chromatography purification . Microwave irradiation with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) accelerates benzimidazole formation, reducing reaction times to 30–60 minutes .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

- Answer: Structural validation relies on 1H/13C NMR to confirm regioselectivity and substituent positions (e.g., coupling constants like J = 8.0 Hz for aromatic protons) and elemental analysis to verify purity (e.g., C 76.64% vs. observed 76.89% for compound 13) . High-resolution mass spectrometry (HRMS) and IR spectroscopy are supplementary tools for functional group identification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in imidazole functionalization?

- Answer: Key strategies include:

- Catalyst tuning : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance regioselectivity in C–H activation .

- Solvent-free conditions : Eaton’s reagent (P₂O₅/MeSO₃H) in Friedel-Crafts acylation improves atom economy and reduces side reactions, yielding 90–96% fused imidazo-thiazoles .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) resolves co-eluting byproducts, as demonstrated for compounds 13–15 .

Q. How should researchers reconcile contradictory biological activity data among structurally similar derivatives?

- Answer: Discrepancies often arise from substituent electronic effects and steric hindrance . For instance, halogenated derivatives (e.g., 4-chloro or 4-bromo substituents) exhibit enhanced antimicrobial activity against S. aureus due to increased lipophilicity, while non-halogenated analogs show reduced efficacy . Computational modeling (e.g., DFT for electron density maps) can predict bioactivity trends and guide structural modifications .

Q. What mechanistic insights explain regioselective C–H functionalization in imidazole derivatives?

- Answer: Pd-mediated C–H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism , where the Pd center coordinates to the imidazole nitrogen, directing electrophilic attack to the ortho position. Steric effects from bulky substituents (e.g., biphenyl groups) further bias regioselectivity, as seen in compound 21 . Isotopic labeling (e.g., D₂O quenching) and kinetic studies validate this pathway .

Methodological Considerations

- Data Contradiction Analysis : Compare NMR shifts (e.g., δ 7.75 ppm for compound 3c vs. δ 7.48–7.17 ppm for compound 2 ) to identify steric or electronic outliers.

- Scale-Up Challenges : Transitioning from batch to flow reactors improves reproducibility in multi-step syntheses (e.g., 1-(3-Aminopropyl)imidazole production) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。